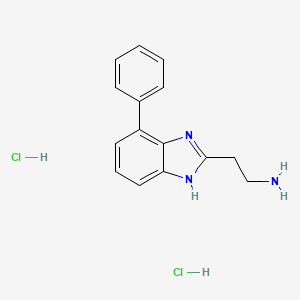
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
準備方法
The synthesis of 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-phenyl-1H-1,3-benzodiazole with ethylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper iodide. The mixture is heated to around 140°C for several hours to yield the desired product .
化学反応の分析
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzodiazoles.
Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
類似化合物との比較
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be compared with other benzodiazole derivatives such as:
4-(1H-1,3-benzodiazol-2-yl)phenylmethanol: This compound has a similar benzodiazole core but differs in its functional groups.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-amine: Another benzodiazole derivative with a different substituent at the 2-position.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
特性
分子式 |
C15H17Cl2N3 |
|---|---|
分子量 |
310.2 g/mol |
IUPAC名 |
2-(4-phenyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C15H15N3.2ClH/c16-10-9-14-17-13-8-4-7-12(15(13)18-14)11-5-2-1-3-6-11;;/h1-8H,9-10,16H2,(H,17,18);2*1H |
InChIキー |
XHNJVLWPHRRULE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)NC(=N3)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















